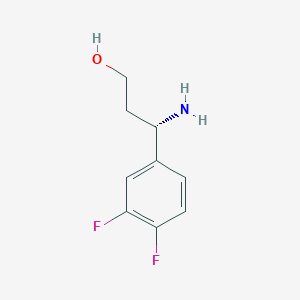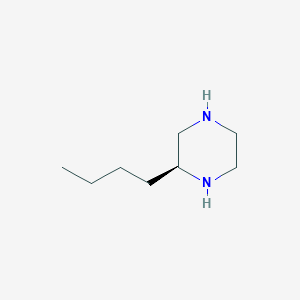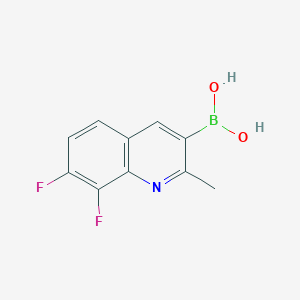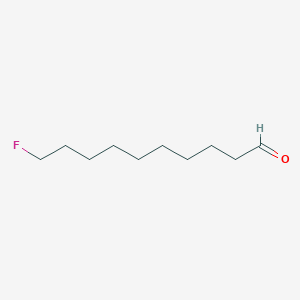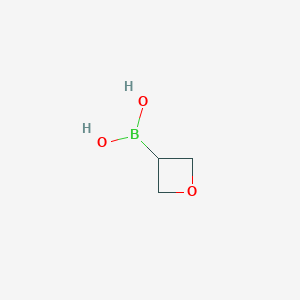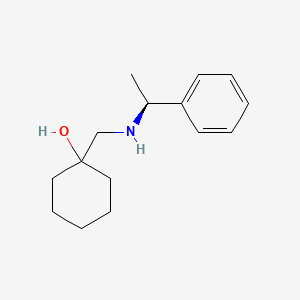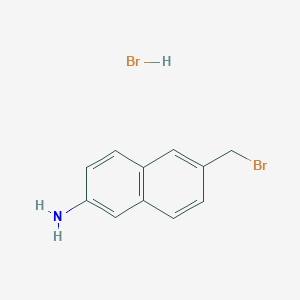
6-(Bromomethyl)naphthalen-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)naphthalen-2-amine hydrobromide is an organic compound that features a bromomethyl group attached to the naphthalene ring at the 6-position and an amine group at the 2-position. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)naphthalen-2-amine hydrobromide typically involves the bromination of naphthalen-2-amine followed by the introduction of a bromomethyl group. One common method includes:
Bromination of Naphthalen-2-amine: This step involves the reaction of naphthalen-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane.
Introduction of Bromomethyl Group: The brominated product is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate naphthalen-2-amine.
Continuous Flow Reactors:
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)naphthalen-2-amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: The amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.
Oxidation: Products include naphthoquinones.
Reduction: Products include reduced amines.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)naphthalen-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)naphthalen-2-amine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but with a different substitution pattern.
Naphthalen-2-amine: Lacks the bromomethyl group, making it less reactive in certain reactions.
6-Bromonaphthalen-2-amine: Similar but without the bromomethyl group.
Uniqueness
6-(Bromomethyl)naphthalen-2-amine hydrobromide is unique due to the presence of both the bromomethyl and amine groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C11H11Br2N |
|---|---|
Molekulargewicht |
317.02 g/mol |
IUPAC-Name |
6-(bromomethyl)naphthalen-2-amine;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8;/h1-6H,7,13H2;1H |
InChI-Schlüssel |
BRUNAIAMHSWTLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


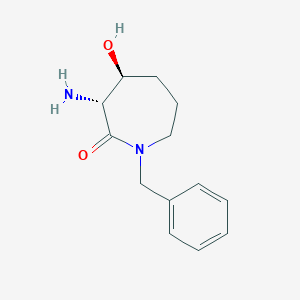
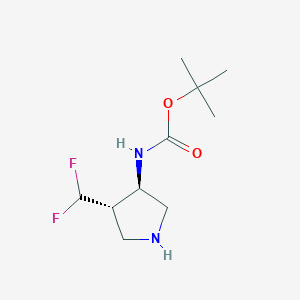
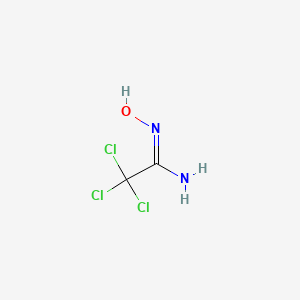

![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
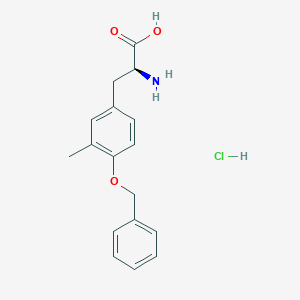
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
